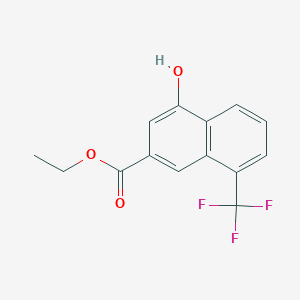
2-Naphthalenecarboxylic acid, 4-hydroxy-8-(trifluoromethyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxylic acid, 4-hydroxy-8-(trifluoromethyl)-, ethyl ester: is a chemical compound belonging to the class of naphthalenecarboxylic acids. This compound is characterized by the presence of a trifluoromethyl group at the 8th position and a hydroxy group at the 4th position on the naphthalene ring, with an ethyl ester functional group attached to the carboxylic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-8-(trifluoromethyl)-, ethyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid, 4-hydroxy-8-(trifluoromethyl)- with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for achieving high efficiency and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxy group at the 4th position can undergo oxidation to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 2-Naphthalenecarboxylic acid, 4-oxo-8-(trifluoromethyl)-, ethyl ester.
Reduction: 2-Naphthalenemethanol, 4-hydroxy-8-(trifluoromethyl)-, ethyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: In biological research, it can be used as a probe to study enzyme-substrate interactions due to its distinct chemical structure.
Industry: In the industrial sector, it can be used in the production of specialty chemicals, dyes, and pigments.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-8-(trifluoromethyl)-, ethyl ester involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, influencing their activity.
Comparación Con Compuestos Similares
- 2-Naphthalenecarboxylic acid, 4-hydroxy-8-methyl-, ethyl ester.
- 2-Naphthalenecarboxylic acid, 4-hydroxy-8-methoxy-, ethyl ester.
Comparison:
2-Naphthalenecarboxylic acid, 4-hydroxy-8-methyl-, ethyl ester: The presence of a methyl group instead of a trifluoromethyl group results in different chemical reactivity and physical properties.
2-Naphthalenecarboxylic acid, 4-hydroxy-8-methoxy-, ethyl ester: The methoxy group alters the compound’s electronic properties, affecting its reactivity and interactions with biological targets.
The unique combination of functional groups in 2-Naphthalenecarboxylic acid, 4-hydroxy-8-(trifluoromethyl)-, ethyl ester makes it a versatile compound with diverse applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C14H11F3O3 |
|---|---|
Peso molecular |
284.23 g/mol |
Nombre IUPAC |
ethyl 4-hydroxy-8-(trifluoromethyl)naphthalene-2-carboxylate |
InChI |
InChI=1S/C14H11F3O3/c1-2-20-13(19)8-6-10-9(12(18)7-8)4-3-5-11(10)14(15,16)17/h3-7,18H,2H2,1H3 |
Clave InChI |
MHZUNHRLRJWHEV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(C=CC=C2C(F)(F)F)C(=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethylhexyl [(oxan-2-yl)sulfanyl]acetate](/img/structure/B14258639.png)
![Trimethyl-[4-methyl-3-(2-trimethylsilylethynyl)pent-3-en-1-ynyl]silane](/img/structure/B14258645.png)
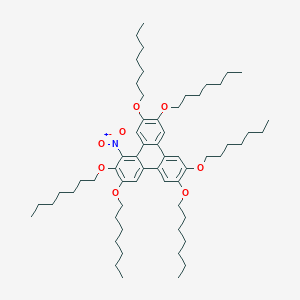
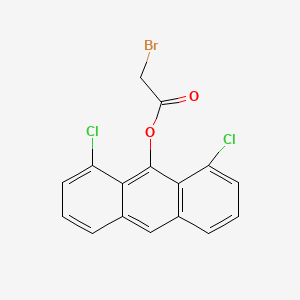
![N~2~,N~4~,N~6~-Tris[3,4-bis(hexadecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B14258666.png)
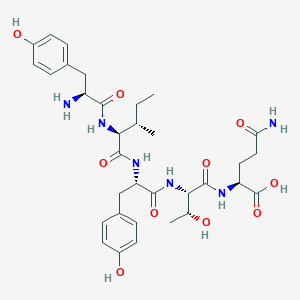
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl pentacosa-10,12-diynoate](/img/structure/B14258675.png)
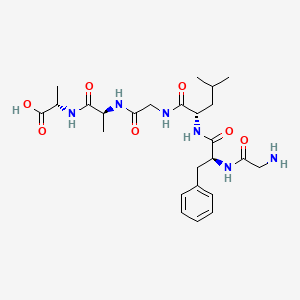
![5-[Difluoro(4-pentylcyclohexyl)methoxy]-1,2,3-trifluorobenzene](/img/structure/B14258682.png)
![N-{4-[(Pentan-3-yl)amino]phenyl}acetamide](/img/structure/B14258696.png)
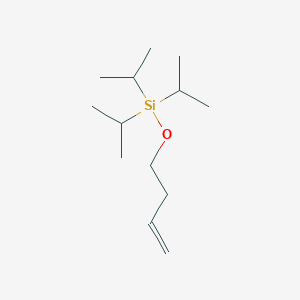
![Didodecyl 2-[(prop-2-en-1-yl)oxy]ethyl phosphate](/img/structure/B14258709.png)
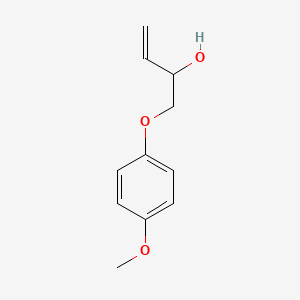
![6-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-benzimidazole](/img/structure/B14258727.png)
